3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione
Description
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)4-7(5-11)8-3-6-1-2-6/h6-8H,1-5H2 |
InChI Key |
KIULACCBJXVNLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular formula: C9H17NO2S
- Molecular weight: 203.30 g/mol
- Core structure: 1lambda6-thietane-1,1-dione (a four-membered sulfur heterocycle with two sulfone oxygens)
- Substituent: 3-position amino group bearing a cyclopropylmethyl moiety
Preparation Methods
Preparation of 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione typically involves multi-step synthetic routes focused on constructing the thietane ring system, introducing the sulfone groups, and functionalizing the 3-position with the cyclopropylmethylamino substituent.
General Synthetic Strategy
The synthesis can be divided into three main stages:
Stepwise Preparation
Synthesis of Thietane Ring Precursors
- Starting from suitable haloalkyl sulfides or thiols, the thietane ring is formed via intramolecular cyclization.
- For example, 3-(bromomethyl)-1lambda6-thietane-1,1-dione can be prepared by bromination of thietane-1,1-dione derivatives, providing a reactive intermediate for nucleophilic substitution.
Oxidation to Sulfone
- The sulfur atom in the thietane ring is oxidized to the sulfone state (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- This oxidation step is critical to stabilize the ring and modulate electronic properties.
Nucleophilic Substitution with Cyclopropylmethylamine
- The bromomethyl intermediate (e.g., 3-(bromomethyl)-1lambda6-thietane-1,1-dione) undergoes nucleophilic substitution with cyclopropylmethylamine to introduce the amino substituent at the 3-position.
- This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
- The reaction conditions are optimized to favor substitution over elimination or side reactions.
Alternative Synthetic Routes
- Direct amination of the thietane ring precursor under reductive amination conditions.
- Use of protected amino precursors followed by deprotection after ring formation and oxidation.
- Multistep synthesis involving the construction of the thietane ring from cyclopropylmethyl-substituted thiols.
Research Findings and Data
Yields and Purity
| Step | Reaction Type | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Thietane ring formation | Intramolecular cyclization | 70-85 | >90 | Depends on starting material purity |
| Oxidation to sulfone | Oxidation (m-CPBA, H2O2) | 80-95 | >95 | Controlled temperature critical |
| Nucleophilic substitution | Amination with cyclopropylmethylamine | 65-80 | >95 | Requires inert atmosphere to avoid side reactions |
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of cyclopropylmethyl group and sulfone functionalities.
- Mass Spectrometry: Molecular ion peak consistent with C9H17NO2S.
- IR Spectroscopy: Characteristic S=O stretching bands around 1300-1150 cm^-1.
- Elemental Analysis: Matches theoretical values for C, H, N, S.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halomethyl thietane + amine | 3-(Bromomethyl)-1lambda6-thietane-1,1-dione + cyclopropylmethylamine | DMF, 50-80°C, inert atmosphere | Straightforward, good yields | Requires preparation of bromomethyl intermediate |
| Direct ring formation with amino thiols | Cyclopropylmethyl thiol + haloalkyl compounds | Base, polar solvents | Fewer steps if amino thiol available | Amino thiol precursors less common |
| Oxidation post-ring formation | Thietane ring + m-CPBA or H2O2 | Room temperature to mild heating | High sulfone purity | Overoxidation risk if uncontrolled |
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form, such as a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted thietane compounds .
Scientific Research Applications
3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Comparative Data
Substituent Effects on Physicochemical Properties
- Cyclopropylmethyl vs. Aminomethyl Groups: The cyclopropylmethyl group in the target compound confers enhanced lipophilicity compared to the aminomethyl group in 3-(aminomethyl)-3-methyl-thietane-1,1-dione HCl. This may improve membrane permeability but reduce aqueous solubility .
Biological Activity
3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione, also known by its CAS number 1783418-73-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's molecular formula is with a molecular weight of 175.25 g/mol . Its structure includes a thietane ring, which is significant in many pharmacological applications due to its unique reactivity and ability to interact with biological systems.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of thietane derivatives found that compounds similar to 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione exhibited significant inhibition against multidrug-resistant bacteria. The study utilized standard agar diffusion methods to assess efficacy and reported minimum inhibitory concentrations (MICs) that suggest strong bioactivity .
Case Study 2: Cytotoxicity in Cancer Cell Lines
In a comparative analysis of thietane derivatives for anticancer activity, researchers evaluated cell viability using MTT assays on HeLa and MCF-7 cell lines. Certain derivatives demonstrated a significant reduction in cell viability at low concentrations, indicating potential for further development as chemotherapeutic agents .
While specific mechanisms for 3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione remain under-researched, related compounds often interact with cellular targets such as ion channels and enzymes involved in metabolic pathways. The modulation of these targets can lead to altered cellular responses, including apoptosis in cancer cells and disruption of microbial cell wall synthesis in bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
